molecular formula C7H9Br2N B1291643 5-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 718608-10-7

5-(Bromomethyl)-2-methylpyridine hydrobromide

Cat. No.: B1291643
CAS No.: 718608-10-7
M. Wt: 266.96 g/mol
InChI Key: HEDJZTHUYQRPRW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve the desired bromination .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to improve yield and efficiency. One reported method involves using 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylpyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or methanol.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Methylpyridine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-methylpyridine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylpyridine hydrobromide involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is crucial in the synthesis of various derivatives and intermediates used in pharmaceuticals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-2-methylpyridine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds that are not easily accessible through other intermediates.

Properties

IUPAC Name

5-(bromomethyl)-2-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJZTHUYQRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622905
Record name 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718608-10-7
Record name 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)-2-methylpyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of (6-methylpyridin-3-yl)methanol (J. Med. Chem. 43; 18; 2000; 3386) (492 mg, 4 mmol) and thionyl bromide (4.16 g, 20 mmol) in dichloromethane (20 ml) was stirred at room temperature for 3 hours. The reaction was concentrated under reduced pressure and the residue azeotroped with dichloromethane. The residual red oil was triturated well with ether to afford the title compound as an orange powder, 1.39 g; 1H NMR (DMSOd6, 400 MHz) δ: 2.64 (s, 3H), 4.81 (s, 2H), 7.81 (d, 1H), 8.42 (d, 1H), 8.84 (s, 1H).
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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